
methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is a complex organic compound composed of a benzoate ester linked with a triazole-containing acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate, a multi-step process is typically employed:
Formation of the Triazole Ring: : Starting from a thiophene derivative, a cyclization reaction forms the triazole ring.
Incorporation of Cyclopropyl and Benzoate Ester: : The cyclopropyl and benzoate ester groups are introduced via specific alkylation and esterification reactions.
Linking the Acetamide Group: : The triazole intermediate is then acylated to add the acetamide linkage to the benzoate ester.
Industrial Production Methods
Industrial synthesis follows a similar multi-step process but on a larger scale. Optimizations for yield and purity are crucial, often involving the use of catalytic agents and controlled reaction environments to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the thiophene ring and the triazole moiety.
Reduction: : Reduction reactions may target the oxo-group in the cyclopropyl moiety.
Substitution: : The aromatic rings in the structure can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or metal hydrides are commonly employed.
Substitution: : Reagents such as halogens, nitro compounds, and organometallic compounds under various catalytic conditions.
Major Products
Oxidation: : Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: : Production of alcohols or alkanes depending on the extent of reduction.
Substitution: : Halogenated or nitro-substituted derivatives based on the nature of the substitution reactions.
Scientific Research Applications
Methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate has applications across various fields:
Chemistry
Used as a precursor in the synthesis of more complex molecules and functional materials due to its reactive sites.
Biology
Serves as a probe or ligand in biochemical studies to investigate enzyme interactions and binding affinities.
Medicine
Investigated for potential therapeutic effects, particularly in anti-inflammatory and antimicrobial research.
Industry
Applied in the development of advanced materials with specific electronic or structural properties, leveraging the compound's unique functional groups.
Mechanism of Action
The mechanism by which methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate exerts its effects is generally through interaction with specific molecular targets, such as enzymes or receptors. Its structure enables binding through multiple functional groups, impacting biological pathways and exerting effects like enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
When compared with other compounds containing triazole or thiophene rings, methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate stands out due to its unique combination of functional groups that confer specific reactivity and binding properties. Similar compounds might include:
Benzimidazole derivatives
Thiazole analogues
Other triazole-based compounds
Each of these shares some structural features but differs in the exact arrangement of functional groups and resultant chemical properties.
Hopefully, that satisfies the curiosity about this complex compound and its multifaceted profile!
Properties
IUPAC Name |
methyl 4-[[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-27-18(25)12-4-6-13(7-5-12)20-16(24)11-22-19(26)23(14-8-9-14)17(21-22)15-3-2-10-28-15/h2-7,10,14H,8-9,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCANERXCBZLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
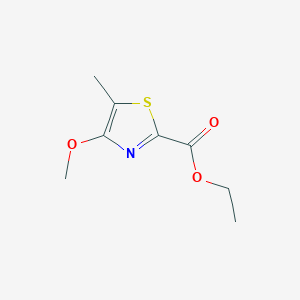
![N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2741045.png)
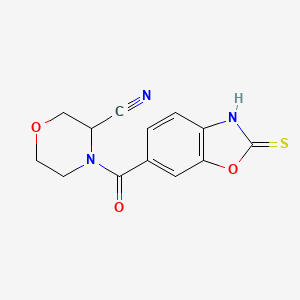
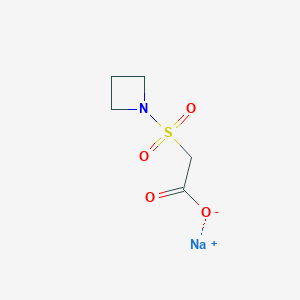
![3-(2-fluorophenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2741048.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2741050.png)
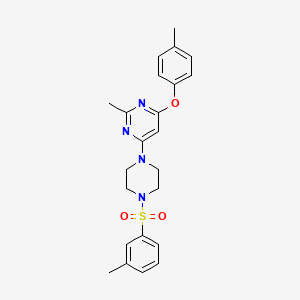
![5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride](/img/structure/B2741052.png)
![2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2741053.png)
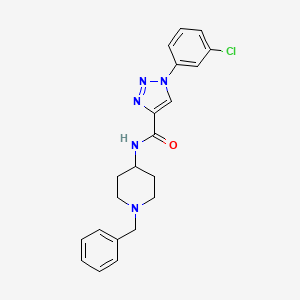
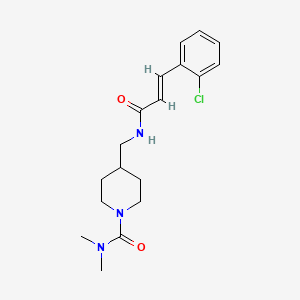

![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid](/img/structure/B2741065.png)
